Falcipain-2 Inhibition Potency: Quantified Differentiation from Cinnamic Acid Baseline
2-(2-Furoylamino)-3-phenylacrylic acid demonstrates measurable inhibition of the Plasmodium falciparum cysteine protease falcipain-2, with a reported inhibition constant (Ki) of 3,490 nM and an IC50 of 5,900 nM in a fluorescence-based enzymatic assay [1]. In contrast, the structurally simpler analog cinnamic acid (β-phenylacrylic acid) shows no reported activity against this validated antimalarial target; its antimicrobial activity is limited to nonspecific antibacterial effects (e.g., MIC = 250 μg/mL against A. sobria [2]). The furoylamino substitution is therefore essential for engagement with this therapeutically relevant enzyme, representing a qualitative and quantitative differentiation from unsubstituted phenylacrylic acid comparators.
| Evidence Dimension | Enzyme inhibition (falcipain-2) |
|---|---|
| Target Compound Data | Ki = 3,490 nM; IC50 = 5,900 nM |
| Comparator Or Baseline | Cinnamic acid (β-phenylacrylic acid) - no reported activity against falcipain-2 |
| Quantified Difference | 3,490 nM (target compound) vs. no activity (comparator) |
| Conditions | Recombinant Plasmodium falciparum falcipain-2 expressed in E. coli M15; substrate Z-FR-AMC; fluorescence detection |
Why This Matters
Falcipain-2 is a validated drug target for malaria; procurement of this specific substituted phenylacrylic acid enables mechanism-based screening that unsubstituted analogs cannot support.
- [1] BindingDB. BDBM50578405 (CHEMBL4856045). Database entry. Available at: https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50578405 (accessed April 21, 2026). View Source
- [2] GlpBio. trans-Cinnamic acid. Product Datasheet. Available at: https://www.glpbio.com/trans-cinnamic-acid.html (accessed April 21, 2026). View Source
